molecular formula C9H4BrF7N2O2 B3827521 N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide

N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide

Cat. No. B3827521
M. Wt: 385.03 g/mol
InChI Key: QYSNAISWJGFQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can enhance insulin sensitivity and improve glucose metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has also been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide binds to the catalytic domain of PTP1B and inhibits its activity by preventing the dephosphorylation of insulin receptor substrates (IRS). This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also inhibits the activity of other protein tyrosine phosphatases, including SHP-2 and TC-PTP, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to have anti-cancer properties by inhibiting the proliferation and survival of cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has high selectivity and potency for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can also have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.

Future Directions

Future research on N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide should focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide could be used in combination with other drugs that target different aspects of insulin signaling and glucose metabolism. The development of more potent and selective PTP1B inhibitors could also lead to the discovery of new drugs for the treatment of metabolic disorders. Further studies are needed to understand the long-term effects of N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide on glucose metabolism and insulin sensitivity.

properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF7N2O2/c10-4-1-2-5(18-3-4)19-6(20)7(11,12)8(13,14)21-9(15,16)17/h1-3H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSNAISWJGFQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF7N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide

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